molecular formula C25H31N3O6S2 B2806915 (Z)-N-(5,6-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide CAS No. 1006807-69-7

(Z)-N-(5,6-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide

Cat. No.: B2806915
CAS No.: 1006807-69-7
M. Wt: 533.66
InChI Key: IAHORIFYCFEAIL-QPLCGJKRSA-N
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Description

(Z)-N-(5,6-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide is a useful research compound. Its molecular formula is C25H31N3O6S2 and its molecular weight is 533.66. The purity is usually 95%.
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Biological Activity

(Z)-N-(5,6-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, mechanisms of action, and relevant case studies, supported by data tables.

The compound features a benzo[d]thiazole moiety and a sulfonamide group, which are critical for its biological activity. The molecular formula is C19H24N2O4SC_{19}H_{24}N_{2}O_{4}S, with a molecular weight of 392.4 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including the formation of the benzo[d]thiazole structure followed by the introduction of the morpholino-sulfonyl group. Specific synthetic routes are detailed in the literature but generally include:

  • Formation of Benzo[d]thiazole: Reaction of 5,6-dimethoxy-3-propylbenzothiazole with appropriate reagents.
  • Coupling Reaction: The benzo[d]thiazole is then coupled with a sulfonamide derivative to yield the final product.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in critical cellular processes. Preliminary studies suggest that it may act as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), similar to other benzothiazole derivatives.

In Vitro Studies

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant inhibitory effects on AChE and BuChE. For instance, related benzothiazole derivatives have shown IC50 values ranging from 5.80 µM to 40.80 µM against AChE and 7.20 µM to 42.60 µM against BuChE, indicating potential efficacy in treating neurodegenerative disorders such as Alzheimer's disease .

CompoundIC50 (AChE)IC50 (BuChE)
This compoundTBDTBD
Benzothiazole Derivative 16.40 µM7.50 µM
Benzothiazole Derivative 25.80 µM7.20 µM

Antitumor Activity

Studies have indicated that benzothiazole derivatives possess antitumor properties, with compounds exhibiting significant cytotoxicity against various cancer cell lines. For example, certain derivatives have shown IC50 values as low as 6.26 µM against HCC827 cells .

Case Studies

  • Anticancer Efficacy : A study evaluated the effects of benzothiazole derivatives on cancer cell proliferation and found that specific modifications to the structure enhanced their potency against tumor cells.
  • Neuroprotective Effects : Compounds similar to this compound were tested for neuroprotective effects in vitro, demonstrating potential benefits in models of neurodegeneration.

Properties

IUPAC Name

N-(5,6-dimethoxy-3-propyl-1,3-benzothiazol-2-ylidene)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O6S2/c1-6-11-28-20-12-21(32-4)22(33-5)13-23(20)35-25(28)26-24(29)18-7-9-19(10-8-18)36(30,31)27-14-16(2)34-17(3)15-27/h7-10,12-13,16-17H,6,11,14-15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAHORIFYCFEAIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(OC(C4)C)C)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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